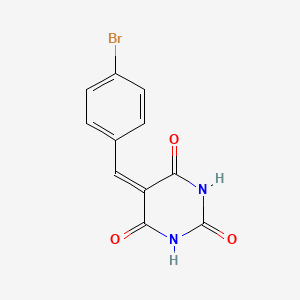

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(4-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a pyrimidinetrione core substituted with a 4-bromobenzylidene group. Its synthesis involves a Knoevenagel condensation between barbituric acid and 4-bromobenzaldehyde under eco-friendly conditions, yielding a creamy amorphous solid with a high melting point (287–288°C) . Spectroscopic data (FT-IR, $ ^1H $, and $ ^{13}C $ NMR) confirm its structure, including NH stretching (3204 cm$ ^{-1} $), aromatic C-H (3084 cm$ ^{-1} $), and carbonyl (1670 cm$ ^{-1} $) vibrations . The para-bromo substituent imparts distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

CAS No. |

49546-72-7 |

|---|---|

Molecular Formula |

C11H7BrN2O3 |

Molecular Weight |

295.09 g/mol |

IUPAC Name |

5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |

InChI Key |

CQEQIOMGDJRDII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione predominantly involves the condensation of barbituric acid with 4-bromobenzaldehyde. This reaction follows the Knoevenagel mechanism, wherein the enolic form of barbituric acid undergoes nucleophilic attack on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The electron-withdrawing bromine substituent enhances the aldehyde's reactivity by polarizing the carbonyl group, facilitating nucleophilic addition.

The general reaction equation is:

Catalytic Systems and Optimization

Catalyst selection critically impacts reaction efficiency. Studies utilizing layered double hydroxide (LDH)-based catalysts, such as LDH@TRMS@NDBD@Cu , demonstrate exceptional activity. For instance, a catalyst loading of 45 mg in ethanol/water (reflux) achieves a 97% yield within 3 minutes (Table 1).

Table 1: Optimization of Catalytic Conditions for Knoevenagel Condensation

| Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 35 | Ethanol/H₂O | Reflux | 10 | 86 |

| 45 | Ethanol/H₂O | Reflux | 3 | 97 |

| 45 | Water | Reflux | 15 | 86 |

Notably, hydrophobic solvents like toluene suppress side reactions, while polar protic solvents (e.g., ethanol/water) enhance catalyst-substrate interactions.

Alternative Synthetic Pathways

Solvent and Temperature Effects

Comparative studies highlight ethanol/water mixtures as optimal for condensation, balancing solubility and reaction rate. Elevated temperatures (reflux) reduce reaction times but risk decomposition, necessitating precise control. For example, reducing the temperature from 95°C to 70°C decreases the yield of pyrano[2,3-d]pyrimidine derivatives from 97% to 95%.

Mechanistic Insights and Byproduct Management

Role of Electron-Withdrawing Groups

The bromine substituent’s electron-withdrawing nature accelerates the condensation by stabilizing the transition state. Hammett studies reveal a positive ρ value (0.3293), confirming heightened sensitivity to electron-deficient aldehydes. This aligns with the superior performance of 4-bromobenzaldehyde over unsubstituted analogs.

Byproduct Formation and Mitigation

Common byproducts include unreacted barbituric acid and oligomeric condensation products. Strategies for suppression include:

-

Excess Aldehyde : A 1.2:1 molar ratio of aldehyde to barbituric acid minimizes residual starting material.

-

Catalyst Recovery : Solid acid catalysts (e.g., sulfated zirconia) are filterable and reusable, reducing waste.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A patented protocol for 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates scalability, producing 195.6 g of product (86% yield) in a 3 L reactor. Key parameters include:

-

Phosgene-Free Chlorination : Using phosphorus oxychloride avoids hazardous gas generation.

-

Solvent Recycling : Toluene is recovered via distillation, reducing costs.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) analyses report purities exceeding 99.9% for optimized batches. Critical impurities include:

-

Residual Solvents : <0.1% toluene (GC-MS).

-

Inorganic Salts : <0.5% sodium methoxide (ICP-OES).

Spectroscopic Confirmation

-

¹H NMR : A singlet at δ 8.2 ppm confirms the benzylidene proton.

-

IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Br) validate structural integrity.

Chemical Reactions Analysis

Knoevenagel Condensation

-

Reactants : Barbituric acid (or its derivatives) and 4-bromobenzaldehyde.

-

Conditions : Typically performed under basic catalysis (e.g., piperidine) or using DABCO as a catalyst .

-

Mechanism :

-

Deprotonation of barbituric acid generates an enolate.

-

The enolate attacks the carbonyl group of 4-bromobenzaldehyde.

-

Elimination of water yields the conjugated enone structure.

-

| Synthesis Parameter | Details | Source |

|---|---|---|

| Catalyst | DABCO or piperidine | |

| Solvent | Ethanol or DMF | |

| Temperature | Reflux conditions |

Electrophilic Substitution

The bromine substituent on the benzylidene group enhances electrophilic reactivity at the para position. Potential reactions include:

-

Nucleophilic aromatic substitution : Replacement of bromine with nucleophiles (e.g., hydroxide, amines).

-

Catalytic metalation : Directed ortho-metallation for further functionalization.

Nucleophilic Attacks

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at carbonyl carbons. For example:

-

Hydrolysis : Under acidic or basic conditions, the ring may undergo partial hydrolysis, forming dihydro- or mono-hydro derivatives .

Derivatization Reactions

-

Alkylation/Arylation : The pyrimidine ring can undergo alkylation at nitrogen positions using alkyl halides.

-

Hydrazine Addition : Reaction with hydrazine derivatives may form hydrazones .

Spectroscopic Analysis

Mechanistic Insights

The bromine substituent’s electron-withdrawing nature activates the benzylidene group for further substitution, while the pyrimidine ring’s reactivity enables diverse functionalization .

Comparison of Reaction Conditions

Stability and Handling

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₁H₇BrN₂O₃

- Molecular Weight : 295.0889 g/mol

- Density : 1.715 g/cm³

- Refractive Index : 1.665

Structural Characteristics

The compound features a pyrimidine ring substituted with a bromobenzylidene group, which enhances its reactivity and potential biological activity. The presence of the bromine atom can influence the electronic properties of the molecule, making it suitable for various chemical reactions.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies involving 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have demonstrated effectiveness against various bacterial strains. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives are recognized for their anticancer potential. The bromobenzylidene substitution in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.

- Case Study : In vitro studies indicated that 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Synthesis of Novel Compounds

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be explored for different biological activities.

- Data Table: Synthesis and Derivatives

| Derivative Name | Method of Synthesis | Biological Activity |

|---|---|---|

| 5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Condensation reaction | Moderate antibacterial activity |

| 5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Nitration followed by condensation | Enhanced anticancer properties |

Photophysical Studies

The photophysical properties of this compound have been investigated for potential applications in photodynamic therapy (PDT). Its ability to absorb light at specific wavelengths makes it a candidate for PDT agents.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidinetrione scaffold is highly modular, allowing substitutions at the benzylidene position. Key analogues include:

Substituent Impact :

- Electron-withdrawing groups (e.g., Br, Cl) : Increase electrophilicity, enhancing interactions with biological targets (e.g., DNA, enzymes) . The bromo group in 5-(4-bromobenzylidene)pyrimidinetrione may improve binding to hydrophobic pockets.

- Electron-donating groups (e.g., OCH$ _3 $, NH$ _2 $) : Improve solubility and alter electronic spectra. For example, 4-methoxy derivatives exhibit solvatochromic behavior .

- Heterocyclic substituents (e.g., pyrazole, indole) : Expand biological activity. Indole-containing derivatives show antiproliferative effects against cancer cells .

Physical and Chemical Properties

- Melting Points : Halogenation increases melting points (e.g., bromo: 287°C ; dichloro: similar range). Methoxy derivatives have lower melting points due to reduced crystallinity .

- Solubility : Electron-donating groups (e.g., OCH$ _3 $) enhance aqueous solubility, whereas bromo substituents reduce it, favoring organic solvents .

- Stability : DFT studies on 5-(2,6-dichlorobenzylidene)pyrimidinetrione reveal the keto form (T0) as the most stable isomer in gas and solvent phases. Bromo analogues likely follow similar trends due to comparable electronegativity .

Computational Insights

- Electronic Spectra : TD-DFT calculations on dichloro derivatives show minimal spectral shifts in solution, suggesting similar behavior for bromo analogues .

- Binding Affinity : Docking studies highlight the importance of substituent size and polarity. Bulky groups (e.g., pyrazole) improve target binding, while halogens enhance van der Waals interactions .

Biological Activity

5-(4-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzylidene moiety attached to a pyrimidine trione core. The molecular formula is with a molecular weight of approximately 303.152 g/mol .

Antimicrobial Properties

Research has indicated that compounds similar to 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine triones possess effective antibacterial properties against various strains of bacteria. The presence of the bromine atom in the benzylidene group may enhance the lipophilicity and consequently the membrane permeability of the compound, leading to increased efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have demonstrated that 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can inhibit cancer cell proliferation. Specific studies have focused on its ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The compound's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported for related compounds. For example, small molecule inhibitors that stall pre-mRNA splicing have been identified within similar chemical frameworks. These inhibitors can disrupt spliceosome assembly and function, indicating potential applications in targeting RNA processing in diseases associated with aberrant splicing .

Structure-Activity Relationship (SAR)

The biological activity of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be influenced by its structural characteristics:

- Bromine Substitution : The bromine atom enhances biological activity by increasing lipophilicity.

- Pyrimidine Core : The pyrimidine structure is crucial for its interaction with biological targets.

- Benzylidene Group : Modifications in this group can lead to variations in activity against different biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Atom | Increases lipophilicity and membrane penetration |

| Pyrimidine Core | Essential for interaction with nucleic acids |

| Benzylidene Group | Modifications can tailor activity against specific targets |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives including 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione demonstrated notable antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Anticancer Mechanism

In another research project focusing on the anticancer properties of pyrimidines, 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was tested against various cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis via caspase activation pathways. This study highlights the compound's potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione?

- Answer: The compound is synthesized via Knoevenagel condensation , where barbituric acid reacts with 4-bromobenzaldehyde in refluxing ethanol (yields >90%) . Multi-component reactions involving phosphorus ylides (e.g., triphenylphosphoranylidene derivatives) also enable efficient one-pot synthesis, with yields up to 95% . Key steps include IR and NMR monitoring of NH/C=O stretches (1,650–1,700 cm⁻¹) and aromatic proton signals (δ 7.2–8.0 ppm) for structural confirmation.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer:

- IR Spectroscopy : Detects NH (3,200–3,400 cm⁻¹) and C=O (1,650–1,700 cm⁻¹) stretches .

- NMR : 1H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methylene groups, while 13C NMR confirms carbonyl carbons (δ 160–170 ppm) .

- HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Answer: Density Functional Theory (DFT) at the CAM-B3LYP/6-311G* level calculates HOMO-LUMO gaps (band gap ~4.5 eV), ionization potential (~8.2 eV), and electronegativity (~3.8 eV). These parameters guide reactivity predictions (e.g., electron-deficient sites for nucleophilic attacks) .

Q. What are the stability considerations for handling this compound?

- Answer: The compound is sensitive to moisture and light. Storage under inert gas (argon) at −20°C in amber vials is recommended. Thermal stability is confirmed via differential scanning calorimetry (DSC), showing decomposition above 200°C .

Q. How is the purity of synthesized batches validated?

- Answer: Purity is assessed via HPLC (≥95% purity) using acetonitrile/water gradients. Elemental analysis (C, H, N) with <0.5% deviation from theoretical values is required for publication-grade samples .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for STAT3 inhibition?

- Answer:

- Substituent Effects : Bulky groups at R1 (e.g., p-tolyl) enhance STAT3-DNA binding inhibition (IC50: 2.5–3.8 μM) by sterically blocking the DNA-binding domain (DBD) .

- 3D-QSAR : Hydrophobic substituents at R2 (e.g., 4-((4-chlorophenyl)thio)phenyl) improve binding affinity (KD: 10.7 µM via SPR) .

- Docking Studies : Pose analysis in STAT3’s DBD correlates binding energy (−9.1 kcal/mol) with activity .

Q. What experimental strategies validate its antiproliferative activity in cancer models?

- Answer:

- In Vitro Assays : MTT assays on Panc-1 (pancreatic cancer) and MDA-MB-231 (breast cancer) cells, with EC50 values <10 μM .

- DNA Interaction : Ethidium bromide displacement assays confirm intercalation with ctDNA (Kₐ: ~10⁴ M⁻¹) .

- Mechanistic Studies : Western blotting for STAT3 phosphorylation (Tyr705) and downstream targets (e.g., Bcl-2, cyclin D1) .

Q. How do substituents influence its solvatochromic and fluorescent properties?

- Answer: Electron-withdrawing groups (e.g., nitro, bromo) redshift absorption maxima (λₐᵦₛ: 350→450 nm) due to extended π-conjugation. Fluorescence quantum yields (Φ: 0.2–0.4) are tunable for materials science applications (e.g., OLEDs) .

Q. What computational approaches predict its potential as a CaV1.3 calcium channel inhibitor?

- Answer: Molecular Dynamics (MD) simulations of binding to CaV1.3’s pore-forming α1 subunit identify critical interactions (e.g., hydrogen bonds with Glu1117). Chiral HPLC separates enantiomers (e.g., 51: 97.2% ee) to validate stereospecific activity (IC50: <5 μM) .

Q. How can derivatives be designed to inhibit mutant SOD1 protein aggregation?

- Answer:

- Scaffold Modification : Bis-phenethyl groups at N1/N3 enhance blood-brain barrier permeability (logP: ~3.5).

- Aggregation Assays : Thioflavin-T fluorescence assays show >50% reduction in fibril formation at 10 μM .

- In Silico Screening : Pharmacophore models prioritize derivatives with EC50 <5 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.